molecular formula C20H16ClNO2 B12598055 N-(4-Benzylphenyl)-5-chloro-2-hydroxybenzamide CAS No. 634186-10-0

N-(4-Benzylphenyl)-5-chloro-2-hydroxybenzamide

Cat. No.: B12598055
CAS No.: 634186-10-0
M. Wt: 337.8 g/mol
InChI Key: VPDDXBWAUYTRJB-UHFFFAOYSA-N
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Description

N-(4-Benzylphenyl)-5-chloro-2-hydroxybenzamide is a salicylamide derivative characterized by a benzylphenyl substitution at the N-position of the 5-chloro-2-hydroxybenzamide scaffold. The benzyl group in its structure may influence lipophilicity and target binding compared to other substituents, such as amino, halogen, or methoxy groups found in similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Benzylphenyl)-5-chloro-2-hydroxybenzamide typically involves the reaction of 4-benzylphenylamine with 5-chloro-2-hydroxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Benzylphenyl)-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(4-Benzylphenyl)-5-chloro-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Benzylphenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Modifications and Their Impact

Salicylamide derivatives vary primarily in the substituents on the N-phenyl ring, which dictate their pharmacological profiles:

Compound Name Substituent on N-Phenyl Ring Molecular Weight (kDa) Notable Properties
Niclosamide (Parent) 2-Chloro-4-nitro 327.14 Low solubility (1.6 mg/mL in DMSO)
A17 (Niclosamide derivative) 4-Amino-2-chloro 297.14 Improved HAdV selectivity (SI > 100)
B17 (Niclosamide derivative) 3-(2-Chloro-4-nitrophenyl) 353.00 Enhanced solubility (10.6 mg/mL)
N-(4-Benzylphenyl)-5-chloro-2-hydroxybenzamide 4-Benzyl Not reported Likely increased lipophilicity
Compound 45 () 4-tert-Butyl ~303.80 Melting point: 219–220°C
Compound 15 () 4-Amino-2-chloro 297.14 IC50 = 0.27 μM (HAdV)

Key Observations :

  • Amino Substitution (A17, Compound 15): Enhances antiviral potency and selectivity. Compound 15 achieves sub-micromolar activity against human adenovirus (HAdV) with minimal cytotoxicity (CC50 = 156.8 μM) .
  • Halogenation () : N-(4-Bromo-2-chlorophenyl) derivatives (MW 361.02) exhibit high predicted density (1.745 g/cm³) and acidity (pKa ~7.58), which may influence membrane permeability .
  • Methoxy and Trifluoromethyl Groups : 5-Chloro-2-hydroxy-N-(4-methoxyphenyl)benzamide (Compound 46) and trifluoromethyl-substituted analogues show potent antimicrobial activity but higher cytotoxicity .

Antiviral Activity

  • HAdV Inhibition : Compounds like A17 and its analogues (e.g., Compound 15) target HAdV DNA replication or late-stage viral lifecycles, with IC50 values as low as 0.27 μM. These derivatives outperform niclosamide in selectivity (SI > 100 vs. SI < 10 for niclosamide) .

Antimicrobial and Antifungal Activity

  • Sulfate-Reducing Bacteria : Salicylamides with nitro (e.g., 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide) or trifluoromethyl groups inhibit Desulfovibrio piger growth by 82–90% at 1.10 µmol/L, correlating with disrupted sulfate metabolism .
  • Antimycobacterial Activity : N-Benzyl derivatives (e.g., Compound 8l) exhibit IC50 = 32 μmol/L against Mycobacterium tuberculosis, surpassing isoniazid .

Solubility and Toxicity

  • Solubility : B17 (353 kDa) shows 10.6 mg/mL solubility in DMSO, a 6.6-fold improvement over niclosamide, highlighting the role of structural modifications in drug-like properties .
  • Cytotoxicity: Trifluoromethyl and nitro groups increase antimicrobial potency but reduce cell survival rates, whereas amino substitutions improve safety profiles .

Thermal and Spectral Data

  • Melting Points : Range from 219–220°C (Compound 45) to 277–279°C (Compound 52), influenced by substituent bulk and crystallinity .
  • Spectroscopic Characterization : All compounds are validated via IR, ¹H/¹³C NMR, and HRMS, confirming structural integrity .

Biological Activity

N-(4-Benzylphenyl)-5-chloro-2-hydroxybenzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzamide structure with a benzyl group attached to the nitrogen atom, alongside a chloro and a hydroxy group on the aromatic ring. The molecular formula is C15_{15}H14_{14}ClN1_{1}O2_{2}, with a molar mass of approximately 287.73 g/mol. The functional groups present in this compound are critical for its biological activity, influencing its reactivity and interaction with biological macromolecules.

Research indicates that this compound exhibits significant anti-inflammatory properties. It acts by inhibiting pro-inflammatory cytokines, which play a crucial role in the inflammatory response. Additionally, its structural similarity to other bioactive compounds suggests potential applications in cancer therapy , particularly in targeting specific cancer cell lines. The compound's interactions with proteins and nucleic acids are essential for understanding its mechanism of action in biological systems.

Biological Activity Overview

The following table summarizes the biological activities attributed to this compound based on recent studies:

Biological Activity Description
Anti-inflammatoryInhibits pro-inflammatory cytokines, reducing inflammation.
AnticancerPotentially effective against various cancer cell lines; specific mechanisms under investigation.
Interaction with macromoleculesModulates enzyme activity through reversible binding, affecting metabolic pathways related to inflammation and cancer progression.

Case Studies

  • Anti-inflammatory Activity :
    A study demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent. The compound was tested on macrophage cell lines stimulated with lipopolysaccharides (LPS), showing a dose-dependent inhibition of cytokine production.
  • Anticancer Properties :
    In another investigation, this compound exhibited cytotoxic effects against breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer activity .
  • In Vivo Efficacy :
    Animal models treated with this compound showed significant tumor reduction compared to control groups. The compound was administered at varying doses (10 mg/kg and 20 mg/kg) over a period of two weeks, leading to notable decreases in tumor size and weight .

Properties

CAS No.

634186-10-0

Molecular Formula

C20H16ClNO2

Molecular Weight

337.8 g/mol

IUPAC Name

N-(4-benzylphenyl)-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C20H16ClNO2/c21-16-8-11-19(23)18(13-16)20(24)22-17-9-6-15(7-10-17)12-14-4-2-1-3-5-14/h1-11,13,23H,12H2,(H,22,24)

InChI Key

VPDDXBWAUYTRJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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